tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a phenylsulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenylsulfonamido Intermediate:
Coupling with tert-Butyl Carbamate: The phenylsulfonamido intermediate is then coupled with tert-butyl carbamate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-2-fluorophenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
tert-butyl N-[2-[[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF3N2O5S/c1-13(2,3)25-12(21)19-6-7-20-26(22,23)11-5-4-9(15)8-10(11)24-14(16,17)18/h4-5,8,20H,6-7H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOQVMPVFPCZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N2O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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